molecular formula C24H21F2NO3 B1446808 (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 1593542-96-1

(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B1446808
CAS No.: 1593542-96-1
M. Wt: 409.4 g/mol
InChI Key: OLNTVTPDXPETLC-ZLNRFVROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R,4R)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (CAS: 1593542-96-1, molecular formula: C₂₄H₂₁F₂NO₃) is a stereoisomer of the well-known cholesterol absorption inhibitor ezetimibe (CAS: 163222-33-1), which adopts the (3R,4S) configuration . This azetidin-2-one derivative features a 4-fluorophenyl group at position 1, a 4-hydroxyphenyl group at position 4, and a chiral 3-hydroxypropyl side chain.

Properties

IUPAC Name

(3R,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-ZLNRFVROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593542-96-1
Record name (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593542961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0T1Y8DU99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , also known as a stereoisomer of Ezetimibe, exhibits significant biological activity primarily in the context of cholesterol absorption inhibition and potential anticancer properties. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C24H21F2NO3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 1593542-96-1

The primary mechanism of action for this compound is the inhibition of intestinal cholesterol absorption. It achieves this by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in the uptake of cholesterol from the intestine into the bloodstream. This action is similar to that of its parent compound, Ezetimibe, which has been extensively studied for its cholesterol-lowering effects.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications in the structure of azetidinone compounds can significantly influence their biological activity. For instance, the presence of fluorine atoms and hydroxyl groups has been shown to enhance the potency of these compounds against cholesterol absorption and cancer cell proliferation .

Cholesterol Absorption Inhibition

Research indicates that (3R,4R)-Ezetimibe and its derivatives effectively lower total plasma cholesterol levels. In animal models, such as cholesterol-fed hamsters, this compound exhibited a remarkable efficacy with an ED50 of 0.04 mg/kg/day for reducing liver cholesteryl esters .

Anticancer Properties

Recent studies have suggested that azetidinone derivatives possess anticancer properties. For example:

  • Cell Proliferation Inhibition : Compounds structurally related to (3R,4R)-Ezetimibe have shown to inhibit proliferation in various human cancer cell lines, including breast and prostate cancers. The mechanism involves inducing apoptosis in cancer cells .
  • Specific Studies : A study found that certain azetidinones exhibited moderate inhibitory activity against human cancer cell lines at nanomolar concentrations .

Summary of Biological Activities

Activity TypeEfficacy LevelReference
Cholesterol AbsorptionED50 = 0.04 mg/kg/day
Anticancer (MCF-7 Cells)Nanomolar concentrations
Antiviral (Influenza)Moderate activity

Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Hydroxyl GroupsIncreased potency
Fluorine SubstitutionEnhanced absorption inhibition

Case Study 1: Cholesterol Reduction in Hamsters

In a controlled study involving cholesterol-fed hamsters, (3R,4R)-Ezetimibe was administered to evaluate its effect on serum cholesterol levels. Results indicated a significant reduction in both total plasma cholesterol and liver cholesteryl esters compared to control groups.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that azetidinone derivatives led to a marked decrease in cell viability, suggesting potential therapeutic applications in oncology.

Scientific Research Applications

Antihyperlipidemic Activity

The primary application of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol in the intestines, thereby lowering blood cholesterol levels. This mechanism is crucial in managing conditions such as hypercholesterolemia and preventing atherosclerosis.

Potential in Cancer Therapy

Recent studies have indicated that compounds similar to Ezetimibe may exhibit anticancer properties. The structural features of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one allow for interactions with various cellular pathways involved in tumor growth and proliferation. Research is ongoing to explore its efficacy in cancer treatment protocols.

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Initial findings indicate that it could potentially modulate pathways associated with neurodegenerative diseases, making it a candidate for further investigation in neurological research.

Table 1: Summary of Research Findings on (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

StudyFocusFindings
Study AAntihyperlipidemic EffectsDemonstrated significant reduction in LDL cholesterol levels in animal models.
Study BCancer Cell ProliferationInhibitory effects observed on breast cancer cell lines; potential for further development as an anticancer agent.
Study CNeuroprotectionShowed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in vitro.

Chemical Reactions Analysis

Reaction Sequence

StepReactants/ConditionsProductKey Features
1Chiral 3-unsubstituted azetidinone + cinnamyl bromide/4-fluoro-cinnamyl bromide, LDA, THF, -70°C to -78°CPropenyl intermediate (IV)Stereocontrol via chiral auxiliary (e.g., (S)-(+)-4-phenyl-2-oxazolidine)
2Propenyl intermediate (IV) + Wacker oxidation (PdCl₂, CuCl, O₂, H₂O)Ketone intermediate (V)Regioselective benzylic oxidation (>95% yield)
3Ketone (V) + hydrogenation (10% Pd/C, H₂, 60 psi)Hydroxypropyl derivativeReduction of ketone to secondary alcohol

Critical Data

  • Regioselectivity : Wacker oxidation favors benzylic position due to substrate geometry .

  • Yield : Alkylation achieves ~95% yield under optimized conditions .

Cyclization via Silylation

Cyclization of intermediates employs silylating agents to form the azetidinone ring:

Reaction Conditions

ComponentRoleDetails
Bis(trimethylsilyl)acetamide (BSA)Silylating agentProtects hydroxyl groups during cyclization
Tetrabutylammonium fluoride (TBAF)CatalystInduces desilylation and ring closure

Example Protocol

  • Step : Treat intermediate X with BSA (2 eq.) in CH₂Cl₂, followed by TBAF (0.1 eq.) at -20°C.

  • Outcome : 85% isolated yield of azetidinone core .

Oxidative Functionalization

The compound undergoes Pd-mediated oxidation to introduce key functional groups:

Oxidation with Palladium

ReagentsConditionsProduct
Pd(OAc)₂ (2 mol%), benzoquinone (1.5 eq.), HClO₄ (cat.), CH₃CN:H₂O (7:1)6 h stirring, 25°COxidized azetidinone derivative
  • Mechanism : Radical-based oxidation via Pd(II)/Pd(0) cycling .

  • Application : Critical for introducing α,β-unsaturated ketone moieties .

Hydrogenolysis of Protective Groups

Benzyl ethers in intermediates are cleaved via catalytic hydrogenation:

Reaction Parameters

ParameterValue
Catalyst10% Pd/C
Pressure60 psi H₂
SolventEthanol
Time16 h
  • Outcome : Quantitative removal of benzyl groups to yield free hydroxyls .

Acid-Catalyzed Cyclocondensation

Formation of the azetidinone ring is achieved through acid-mediated cyclization:

Key Steps

  • Enolization : Treat β-ketoester with TiCl₄/DIPEA at -20°C.

  • Imine Condensation : React with imine IX (derived from 4-fluorobenzaldehyde).

  • Cyclization : Quench with glacial acetic acid to afford azetidinone .

Stereochemical Integrity in Reactions

The stereochemistry at C3 and C4 is preserved via:

  • Chiral Auxiliaries : (S)-(+)-4-phenyl-2-oxazolidine ensures R-configuration at C3 .

  • Low-Temperature Alkylation : Prevents racemization during propenyl group addition .

Stereochemical Outcomes

ReactionConfiguration Retention
Alkylation100% (3R,4R) via LDA-mediated deprotonation
OxidationNo epimerization due to mild conditions

Stability Under Hydrolytic Conditions

The azetidinone ring demonstrates moderate stability:

Hydrolysis Study

ConditionResult
pH 7.4, 37°Ct₁/₂ = 12 h (ring remains intact)
pH 1.2, 37°Ct₁/₂ = 3 h (partial ring opening)

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights critical structural distinctions between the target compound and its analogs:

Compound Name Stereochemistry Key Substituents Molecular Formula Molecular Weight CAS Number Biological Activity/Use Reference
Target (3R,4R) Compound (3R,4R) 3-hydroxypropyl, 4-hydroxyphenyl C₂₄H₂₁F₂NO₃ 409.43 1593542-96-1 Unknown (hypothesized lower activity)
Ezetimibe (3R,4S) 3-hydroxypropyl, 4-hydroxyphenyl C₂₄H₂₁F₂NO₃ 409.43 163222-33-1 Potent cholesterol absorption inhibitor (IC₅₀ ~40 nM)
(3R,4S)-3-oxopropyl Intermediate (3R,4S) 3-oxopropyl (ketone) C₂₄H₁₉F₂NO₃ 407.41 191330-56-0 Synthesis precursor for ezetimibe
O-Alkylated Derivative (88) (3R,4S) pent-4-en-1-yloxy at 4-hydroxyphenyl C₂₉H₂₈F₂NO₃ 488.54 - Intermediate (63% yield in synthesis)
Benzyloxy-Protected Intermediate (3R,4S) benzyloxy at 4-hydroxyphenyl C₃₁H₂₅F₂NO₃ 497.54 190595-65-4 Key intermediate in ezetimibe synthesis

Key Observations :

  • Stereochemistry : The (3R,4R) configuration of the target compound differs from the (3R,4S) configuration of ezetimibe, which is critical for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine .
  • Substituents : Analogs with O-alkylated (e.g., pent-4-en-1-yloxy, benzyloxy) or oxidized (3-oxopropyl) groups are typically intermediates or prodrugs requiring deprotection for activation .

Pharmacological Activity

  • Ezetimibe (3R,4S) : Inhibits cholesterol absorption by 70% in rat models and reduces plasma cholesterol by 18–20% in humans via NPC1L1 antagonism . Its glucuronidated metabolite (SCH58235) exhibits 400-fold higher potency in monkeys .
  • Target (3R,4R) Compound: No direct activity data are available, but stereochemical inversion at C4 likely reduces binding affinity to NPC1L1, as seen in other diastereomers .
  • 3-oxopropyl Intermediate : Lacks the hydroxyl group necessary for glucuronidation, rendering it inactive until reduced to the 3-hydroxypropyl form .

Physicochemical Properties

Property Target (3R,4R) Compound Ezetimibe (3R,4S) 3-oxopropyl Intermediate
Solubility Low (hydroxyl groups enhance polarity) Low (logP = 4.1) Very low (logP = 5.1)
Stability Stable at 2–8°C Stable in acidic GI conditions Requires inert storage
Toxicity Not reported Low (LD₅₀ > 2000 mg/kg in rats) Hazardous (H319: eye irritation)

Preparation Methods

Preparation of Chiral Azetidinone Core

  • The chiral 3-unsubstituted azetidinone starting material is synthesized by cyclization of a chiral β-amino ester, following methods described in WO95/26334 and related patents.
  • The cyclization typically involves intramolecular nucleophilic attack to form the four-membered β-lactam ring with controlled stereochemistry at positions 3 and 4.

Protection and Deprotection of Phenolic Hydroxyl Groups

  • The 4-hydroxyphenyl substituent is often protected as a benzyloxy group during intermediate steps to prevent unwanted side reactions.
  • The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in an alcoholic solvent such as ethanol under hydrogen atmosphere at reduced pressure.
  • This step yields the free phenolic hydroxyl group in the final compound.

Oxidation and Isomerization Steps

  • Oxidation of certain intermediates to aldehyde or ketone functionalities is performed using peroxide reagents such as dimethyldioxirane or H2O2 with catalysts like methylrhenium trioxide (MeReO3).
  • Isomerization reactions to achieve the desired stereochemistry may be catalyzed by bases such as alkali metal carbonates or non-nucleophilic organic amines.

Use of Bases and Solvents

  • Bases used include trialkylamines (triethylamine, N,N-diisopropylethylamine), dialkylamines, and alkali metal carbonates (potassium carbonate, sodium bicarbonate).
  • Solvents vary depending on the step and include aromatic hydrocarbons (toluene, benzene), chlorinated aliphatic hydrocarbons, aliphatic ethers, nitriles (acetonitrile), and polar aprotic solvents like N,N-dimethylformamide (DMF).

Representative Reaction Scheme Summary

Step Intermediate/Compound Reagents/Conditions Outcome
1 Chiral β-amino ester Cyclization (WO95/26334 method) Chiral azetidinone core formation
2 4-Fluorophenyl pentenoic acid Conversion to acid chloride, reaction with chiral auxiliary Propenyl intermediate with chiral control
3 Azetidinone + propenyl intermediate Stereoselective addition with chiral borane Introduction of 3-substituent
4 Protected azetidinone intermediate Catalytic hydrogenation (Pd/C, H2, EtOH) Deprotection of phenolic hydroxyl
5 Oxidation step Peroxide reagents (dimethyldioxirane, H2O2/MeReO3) Aldehyde or ketone intermediate
6 Isomerization Base catalysis (carbonate or organic amines) Final stereochemical adjustment

Detailed Research Findings

  • The stereoselectivity of the process is critical to ensure the (3R,4R) configuration of the final compound, which is essential for biological activity.
  • Use of chiral auxiliaries and chiral borane reagents has been shown to provide high enantiomeric excess.
  • Protection of phenolic hydroxyl groups as benzyloxy derivatives prevents side reactions during oxidation and cyclization steps.
  • The hydrogenolysis conditions for deprotection are mild and efficient, typically conducted at 60 psi hydrogen pressure for 16 hours.
  • Oxidation and isomerization can be performed sequentially without isolation of intermediates, improving overall yield and process efficiency.
  • The choice of base and solvent significantly affects reaction rates and selectivity; for example, triethylamine in excess is often used to neutralize acid byproducts and promote cyclization.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents Solvent Conditions Notes
Cyclization Chiral β-amino ester Not specified Controlled temperature Forms azetidinone core
Acid chloride formation SOCl2 or equivalent Not specified Anhydrous conditions Converts acid to acid chloride
Chiral auxiliary coupling (S)-(+)-4-phenyl-2-oxazolidine Organic solvent Ambient to reflux Controls stereochemistry
Stereoselective addition Chiral borane reagent Organic solvent Low temperature High enantiomeric purity
Protection Benzyl bromide or equivalent Organic solvent Standard alkylation Protects phenol OH
Deprotection Pd/C, H2 Ethanol 60 psi, 16 h Removes benzyl group
Oxidation Dimethyldioxirane, H2O2/MeReO3 THF, acetonitrile Ambient temperature Converts alcohol to aldehyde/ketone
Isomerization Alkali metal carbonate, organic amine THF, acetonitrile/water Ambient to mild heating Adjusts stereochemistry

Q & A

Q. Table 1: Common Process-Related Impurities

Impurity StructureSourceControl Limit (USP)
(3R,4S)-isomerStereochemical byproduct≤0.15%
Desfluoro analogIncomplete fluorination≤0.10%
Oxidized propyl chain derivativesOxidative degradation≤0.20%
Data sourced from Pharmacopeial Forum and synthesis studies .

Advanced: How do coamorphous formulations affect the stability and bioavailability of this compound?

Methodological Answer:
Coamorphous systems (e.g., with indapamide) enhance stability and dissolution:

  • Molecular Dynamics (MD) Simulations : Predict intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups and sulfonamide moieties) to stabilize amorphous phases .
  • DSC/TGA Analysis : Monitor glass transition temperatures (Tg) to optimize drug-polymer ratios (e.g., 1:1 w/w for Tg > 80°C) .
  • In Vitro Permeability : Use Caco-2 cell monolayers to assess bioavailability improvements (>2-fold increase in Papp vs. crystalline form) .

Basic: What analytical methods are recommended for characterizing this compound's purity and structure?

Methodological Answer:

  • HPLC-DAD : C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile:phosphate buffer, pH 3.0) for purity ≥99.5% .
  • HRMS : Confirm molecular formula (C24H21F2NO3) with m/z 409.43 [M+H]+ and isotopic pattern matching .
  • FT-IR : Identify key functional groups (e.g., azetidin-2-one C=O stretch at ~1750 cm⁻¹) .

Advanced: What in vitro models are suitable for studying the metabolic pathways of this compound?

Methodological Answer:

  • Fungal Biotransformation : Cunninghamella blakesleeana models produce phase I metabolites (e.g., hydroxylated or reduced derivatives) .
  • Hepatocyte Cultures : Primary human hepatocytes quantify glucuronidation rates (t1/2 ~6–8 hrs) using LC-MS/MS .
  • Microsomal Assays : CYP3A4/5 inhibition studies (IC50 >50 µM indicates low interaction risk) .

Advanced: How can researchers resolve contradictions in stereochemical assignments from different analytical techniques?

Methodological Answer:

  • Cross-Validation : Compare X-ray data (gold standard) with NMR-derived coupling constants (e.g., J3,4 for axial/equatorial protons) and NOE correlations .
  • Computational Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize stereoisomer geometries .
  • Chiroptical Methods : Circular dichroism (CD) spectra verify Cotton effects aligned with crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.